molecular formula C16H19NO B12972236 4-(3-(Methylamino)-1-phenylpropyl)phenol

4-(3-(Methylamino)-1-phenylpropyl)phenol

Cat. No.: B12972236
M. Wt: 241.33 g/mol
InChI Key: GIAMHCUTHMHPCN-UHFFFAOYSA-N
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Description

4-(3-(Methylamino)-1-phenylpropyl)phenol is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification.

Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation followed by reduction, or the use of diazonium salts for phenol preparation .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methylamino)-1-phenylpropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Nitro and bromo derivatives.

Mechanism of Action

The mechanism of action of 4-(3-(Methylamino)-1-phenylpropyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-(3-(Methylamino)-1-phenylpropyl)phenol can be compared with other phenolic compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

4-[3-(methylamino)-1-phenylpropyl]phenol

InChI

InChI=1S/C16H19NO/c1-17-12-11-16(13-5-3-2-4-6-13)14-7-9-15(18)10-8-14/h2-10,16-18H,11-12H2,1H3

InChI Key

GIAMHCUTHMHPCN-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=CC=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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